(16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one
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Overview
Description
(16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one is a synthetic compound with a complex structure that includes a cyclopentyl group, a pyrazole ring, and a steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the cyclopentyl group, and the coupling of these fragments with the steroid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring and steroid backbone can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C28H38N2O2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(16E)-16-[(2-cyclopentylpyrazol-3-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C28H38N2O2/c1-27-12-9-22(31)17-19(27)7-8-23-24(27)10-13-28(2)25(23)16-18(26(28)32)15-21-11-14-29-30(21)20-5-3-4-6-20/h7,11,14-15,20,22-25,31H,3-6,8-10,12-13,16-17H2,1-2H3/b18-15+ |
InChI Key |
NDZYXAXWOZOQAQ-OBGWFSINSA-N |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=NN5C6CCCC6)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=NN5C6CCCC6)C4=O)C)O |
Origin of Product |
United States |
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